Androgen receptor antagonist 8

Prostate Cancer Cell Proliferation AR Antagonist

Androgen receptor antagonist 8 (Example 13, CAS 1572045-29-4) is a synthetic, non-steroidal androgen receptor (AR) antagonist. It is specifically identified as a potent inhibitor of prostate cancer cellular functions, demonstrating low nanomolar activity against prostate-specific antigen (PSA) secretion and cell proliferation in the LNCaP cell line.

Molecular Formula C22H19F4N3O4S
Molecular Weight 497.5 g/mol
Cat. No. B12381432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAndrogen receptor antagonist 8
Molecular FormulaC22H19F4N3O4S
Molecular Weight497.5 g/mol
Structural Identifiers
SMILESCC1(C(=O)N(C(=S)N1C2=CC(=C(C=C2)OCC(CO)O)F)C3=CC(=C(C=C3)C#N)C(F)(F)F)C
InChIInChI=1S/C22H19F4N3O4S/c1-21(2)19(32)28(13-4-3-12(9-27)16(7-13)22(24,25)26)20(34)29(21)14-5-6-18(17(23)8-14)33-11-15(31)10-30/h3-8,15,30-31H,10-11H2,1-2H3
InChIKeyNVOUUJVEAPMROH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Androgen Receptor Antagonist 8 Procurement Guide for Potent Non-Steroidal AR Inhibition in Prostate Cancer Research


Androgen receptor antagonist 8 (Example 13, CAS 1572045-29-4) is a synthetic, non-steroidal androgen receptor (AR) antagonist . It is specifically identified as a potent inhibitor of prostate cancer cellular functions, demonstrating low nanomolar activity against prostate-specific antigen (PSA) secretion and cell proliferation in the LNCaP cell line . This compound is intended strictly for research use in the investigation of AR signaling and prostate cancer pathophysiology .

Why Androgen Receptor Antagonist 8 Cannot Be Substituted by Generic or Legacy AR Antagonists


The selection of an androgen receptor antagonist for preclinical research is not trivial; potency, efficacy, and target engagement profiles vary drastically across the AR antagonist class. Simple substitution of a reference compound like bicalutamide or enzalutamide with Androgen receptor antagonist 8 is inappropriate due to significant quantitative differences in their ability to inhibit AR-driven functions. While first-generation antiandrogens like bicalutamide exhibit weak inhibition of LNCaP cell proliferation (IC50 ~20 μM), and second-generation drugs like enzalutamide show moderate improvements (IC50 ~1.36 μM), Androgen receptor antagonist 8 demonstrates a profound enhancement in potency [1]. This critical difference underscores the need for precise compound selection to achieve robust, dose-dependent target engagement and phenotypic effects in cellular models, thereby preventing the experimental failure or misleading results associated with using a less potent alternative.

Androgen Receptor Antagonist 8: Quantitative Differentiation Evidence Guide for Scientific Selection


Potency in LNCaP Cell Proliferation Compared to Bicalutamide and Enzalutamide

Androgen receptor antagonist 8 exhibits an IC50 of 66 nM for inhibiting LNCaP cell proliferation, which is markedly more potent than the clinically established AR antagonists bicalutamide (IC50 = 20.44 μM) and enzalutamide (IC50 = 1.36 μM) when assessed in comparable LNCaP cell models [1].

Prostate Cancer Cell Proliferation AR Antagonist

Potent Inhibition of Androgen-Stimulated PSA Secretion in LNCaP Cells

Androgen receptor antagonist 8 potently inhibits prostate-specific antigen (PSA) secretion in LNCaP cells with an IC50 of 88 nM . This is a direct functional readout of AR transcriptional activity. While direct PSA inhibition data for bicalutamide in the same assay is not available, its weak antiproliferative activity (IC50 ~20.44 μM) [1] suggests a similar lack of potency in blocking AR-mediated transcription, reinforcing the superior functional antagonism of Androgen receptor antagonist 8 at the receptor level.

PSA Secretion AR Transcriptional Activity Prostate Cancer Biomarker

Chemical Identity and Purity Verification for Experimental Reproducibility

Androgen receptor antagonist 8 is defined by a specific chemical structure and CAS number (1572045-29-4) with a molecular formula of C22H19F4N3O4S and a molecular weight of 497.46 . Commercial vendors provide this compound at a specified purity (e.g., ≥98% as determined by HPLC) . This level of defined identity and purity is essential for ensuring experimental reproducibility, unlike the use of in-house synthesized or uncharacterized analogs which may contain impurities that confound biological results.

Compound Identity Chemical Characterization Reproducibility

Optimal Research Scenarios for Procuring Androgen Receptor Antagonist 8


High-Throughput Screening (HTS) for Novel AR-Dependent Modulators

Given its high potency (IC50 = 66 nM for proliferation ), Androgen receptor antagonist 8 is ideally suited as a high-sensitivity positive control or reference compound in high-throughput screening campaigns. Its use ensures that assay windows are large and robust, allowing for the confident detection of other potent hits that might be missed when using weaker comparators like bicalutamide.

Investigating AR Transcriptional Programs in Castration-Resistant Prostate Cancer (CRPC) Models

The compound's potent inhibition of PSA secretion (IC50 = 88 nM ) makes it a critical tool for probing AR-driven transcriptional activity in CRPC cell lines (e.g., LNCaP, 22Rv1). Researchers can use it to effectively silence AR signaling to study downstream gene expression changes, splice variant activity, or crosstalk with other oncogenic pathways without the confounding factor of partial receptor activation seen with weaker antagonists.

In Vitro Potency Benchmarking for Novel AR Antagonist Development

For medicinal chemistry and drug discovery programs focused on developing next-generation AR antagonists, Androgen receptor antagonist 8 provides a high-potency benchmark (66-88 nM range) for structure-activity relationship (SAR) studies . Its defined chemical identity (CAS 1572045-29-4) allows for a consistent and reproducible standard against which new chemical entities can be quantitatively compared, ensuring that only compounds with superior or equipotent profiles are advanced.

Studies Requiring Low Nanomolar Target Engagement to Minimize Solvent Toxicity

In long-term cell culture experiments or in assays sensitive to DMSO concentrations, the use of a highly potent compound is essential. Because Androgen receptor antagonist 8 achieves functional inhibition at low nanomolar concentrations , researchers can use it at far lower final solvent volumes compared to bicalutamide or enzalutamide [1], thereby mitigating DMSO-related cytotoxicity or non-specific effects and improving the physiological relevance of the results.

Technical Documentation Hub

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